Thieno[2,3-b]pyrazine-6-carbaldehyde
Overview
Description
Thieno[2,3-b]pyrazine-6-carbaldehyde is a chemical compound with the molecular formula C7H4N2OS . It falls under the category of aldehydes . The compound has a molecular weight of 164.188 .
Synthesis Analysis
The synthesis of Thieno[2,3-b]pyrazine-6-carbaldehyde and its derivatives has been a subject of research. For instance, a study has reported the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates via Pd-catalyzed C–N Buchwald–Hartwig cross-coupling . Another study discussed various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Molecular Structure Analysis
The molecular structure of Thieno[2,3-b]pyrazine-6-carbaldehyde comprises seven carbon atoms, four hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom .Physical And Chemical Properties Analysis
Thieno[2,3-b]pyrazine-6-carbaldehyde has a density of 1.477g/cm3, a boiling point of 327.239ºC at 760 mmHg, and a melting point of 108-108.5ºC . Its exact mass is 164.00400, and it has a LogP value of 1.50380 .Scientific Research Applications
- Field : Heterocyclic Compounds
- Application : Thieno[2,3-b]pyrazine derivatives are an important class of heterocyclic compounds .
- Methods : The synthesis of these compounds often involves reactions with substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .
- Results : These compounds have shown a wide range of pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
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- Application : Thieno[3,4-b]pyrazine-based materials have been used in the production of low band gap materials for organic solar cells .
- Methods : The application of fused-ring thieno[3,4-b]pyrazines in conjugated organic polymers has been found to be a powerful approach . For example, 1,1-dicyanomethylene-3-indanone (IC), a successful end-capped unit in conventional A–D–A type non-fullerene acceptors (NFAs), plays a significant role in enhancing the power conversion efficiencies (PCEs) of organic solar cells (OSCs) .
- Results : Significant advances in the preparation and scope of thieno[3,4-b]pyrazine-based materials have been made since the early 1990s .
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- Application : Thieno[3,4-b]pyrazine derivatives are used as tunable building blocks for low band gap conjugated materials .
- Methods : The synthesis and characterization of new 2,3-disubstituted thieno[3,4-b]pyrazines have been described .
- Results : These materials have been found to be useful in the production of low band gap materials .
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- Application : Fused aromatic thieno[3,4-b]pyrazine systems have been used in optoelectronic devices .
- Methods : The introduction of a fused aromatic unit followed by side chain engineering has dramatically enhanced the charge carrier mobility in thin film transistor devices .
- Results : Mobilities up to 0.2 cm²/Vs were achieved . The optoelectronic properties of these fused aromatic thienopyrazine polymers were tuned by the introduction of various fused aromatic rings within thienopyrazine .
Safety And Hazards
properties
IUPAC Name |
thieno[2,3-b]pyrazine-6-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS/c10-4-5-3-6-7(11-5)9-2-1-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSFQJXYTQJKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428723 | |
Record name | thieno[2,3-b]pyrazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[2,3-b]pyrazine-6-carbaldehyde | |
CAS RN |
857283-69-3 | |
Record name | Thieno[2,3-b]pyrazine-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=857283-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | thieno[2,3-b]pyrazine-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80428723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[2,3-b]pyrazine-6-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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